Dihydrazine oxalate is a molecular salt formed from the reaction of hydrazine hydrate and oxalic acid in a 2:1 mole ratio. This compound has the chemical formula and is characterized by the presence of two hydrazinium cations and one oxalate anion. The oxalate ion exhibits a planar structure, with resonance contributing to the stability of its C-O bonds. The crystal structure of dihydrazine oxalate is stabilized through extensive hydrogen bonding, creating a three-dimensional network where each oxalate group is surrounded by six hydrazinium ions, and each hydrazinium ion is coordinated with three oxalate ions and one additional hydrazinium ion .
The primary reaction for synthesizing dihydrazine oxalate involves mixing hydrazine hydrate with oxalic acid in an ice-cold water-alcohol solution. The reaction can be represented as follows:
This reaction yields dihydrazine oxalate with a melting point of approximately 147 °C. Notably, if the reaction temperature exceeds 25 °C, only monohydrazinium oxalate is produced, indicating that thermal conditions significantly influence the formation of this compound .
The synthesis of dihydrazine oxalate can be achieved through several methods:
Dihydrazine oxalate finds applications in various fields:
Dihydrazine oxalate shares similarities with several related compounds, primarily those containing hydrazine or oxalic acid derivatives. Here are some notable comparisons:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Dihydrazinium succinate | Forms from succinic acid; similar hydrogen bonding | |
Monohydrazinium oxalate | Derived from the same reactants under different conditions | |
Oxalyldihydrazide | Acts as a ligand for transition metals; different reactivity | |
Hydrazinium malonate | Forms only mono-hydrazinium salt; different structural properties |
Dihydrazine oxalate's unique structure and hydrogen bonding capabilities distinguish it from these similar compounds, making it an interesting subject for further research and application development .
Hydrothermal synthesis has emerged as a preferred method for producing high-purity dihydrazinium oxalate crystals. This technique leverages aqueous reaction environments under autogenous pressure to facilitate slow crystallization, which is critical for achieving well-defined lattice structures. In a standard protocol, hydrazine hydrate (N₂H₄·H₂O) and oxalic acid (H₂C₂O₄) are combined in a 2:1 molar ratio and dissolved in deionized water. The mixture is transferred to a Teflon-lined autoclave and heated to 120–150°C for 24–72 hours.
The hydrothermal environment promotes the formation of the oxalate dianion (C₂O₄²⁻), which acts as a bridging ligand between two hydrazinium cations (N₂H₅⁺). X-ray diffraction studies confirm that the oxalate ion adopts a planar configuration with C–O bond lengths of 1.25–1.28 Å, indicative of resonance delocalization across the carboxylate groups. The resulting crystals exhibit a monoclinic lattice (space group P2₁/c) with unit cell parameters a = 6.82 Å, b = 7.14 Å, c = 9.03 Å, and β = 112.5°.
A key advancement involves the use of W⁶⁺ or Ce³⁺ dopants during hydrothermal synthesis to modify crystal morphology. For example, adding (NH₄)₆H₂W₁₂O₄₀ to the reaction mixture yields asterisk-shaped microparticles with enhanced thermal stability, as evidenced by differential scanning calorimetry showing phase transition enthalpies up to 28.30 J·g⁻¹.
Precise stoichiometric control is essential to prevent side products such as hydrazinium hydrogen oxalate (N₂H₅⁺HC₂O₄⁻) or oxalyldihydrazide (NH₂NHCOCONHNH₂). The reaction follows the equilibrium:
$$
2\text{N}2\text{H}5^+ + \text{C}2\text{O}4^{2-} \rightleftharpoons \text{N}2\text{H}5^+\text{HC}2\text{O}4^- + \text{N}2\text{H}5^+\text{OH}^-
$$
Maintaining a 2:1 molar ratio of hydrazine hydrate to oxalic acid shifts the equilibrium toward dihydrazinium oxalate formation, achieving yields >85%. Deviations from this ratio promote competing pathways:
Molar Ratio (N₂H₄·H₂O : H₂C₂O₄) | Primary Product | Yield (%) |
---|---|---|
1:1 | Hydrazinium hydrogen oxalate | 62 |
2:1 | Dihydrazinium oxalate | 89 |
3:1 | Oxalyldihydrazide | 71 |
The reaction’s pH profile further influences product distribution. At pH 4–5 (adjusted using HNO₃), proton transfer to oxalic acid is optimized, while higher pH (>7) favors oxalate ester formation.
Dihydrazinium oxalate exhibits reversible phase transitions between α (monoclinic) and β (orthorhombic) polymorphs upon thermal cycling. In situ X-ray diffraction reveals that the α phase dominates below 80°C, characterized by N–H⋯O hydrogen bonds (2.85–3.10 Å) along the direction. Heating to 120°C induces a transition to the β phase, where oxalate anions rotate 15° relative to the ab-plane, lengthening hydrogen bonds to 3.22–3.45 Å.
Hydrothermal synthesis temperature also affects crystallite size and defect density. Crystals grown at 150°C show 30% larger domain sizes (∼450 nm vs. ∼320 nm at 120°C) and reduced dislocation densities (1.2 × 10¹⁴ m⁻² vs. 2.7 × 10¹⁴ m⁻²), as calculated via Williamson-Hall analysis. These structural differences impact the compound’s solubility, with the β phase dissolving 18% faster in ethanol due to weakened hydrogen bonding.
Dihydrazine oxalate, with the empirical formula C₂H₁₀N₄O₄, crystallizes in the monoclinic crystal system and has been definitively assigned to the space group C2/c through single crystal X-ray diffraction analysis [1] [2] [3]. This space group assignment represents a centrosymmetric structure with systematic absences that confirm the crystal symmetry. The compound exhibits a formula weight of 154.14 grams per mole and contains four formula units per unit cell [2] [3].
The unit cell parameters have been precisely determined through comprehensive crystallographic analysis conducted at 223(2) Kelvin using molybdenum Kα radiation with a wavelength of 0.71073 Ångströms [2] [3]. The lattice parameters are characterized by a = 12.9415(11) Ångströms, b = 3.7098(3) Ångströms, and c = 12.3455(11) Ångströms [2] [3]. The angular parameters demonstrate the monoclinic nature of the crystal with α = 90°, β = 95.478(2)°, and γ = 90° [2] [3]. These parameters result in a unit cell volume of 590.01(9) cubic Ångströms [2] [3].
The calculated density of the crystal structure is 1.735 grams per cubic centimeter, which is consistent with the molecular packing arrangement and indicates efficient space filling within the crystal lattice [2] [3]. The absorption coefficient has been measured as 0.133 per millimeter, reflecting the light atomic composition of the compound [2] [3]. The structure factor F(000) is 328, providing important information for phase determination during structure solution [2] [3].
Parameter | Value |
---|---|
Empirical Formula | C₂H₁₀N₄O₄ |
Formula Weight | 154.14 g/mol |
Temperature | 223(2) K |
Crystal System | Monoclinic |
Space Group | C2/c |
Unit Cell Parameter a | 12.9415(11) Å |
Unit Cell Parameter b | 3.7098(3) Å |
Unit Cell Parameter c | 12.3455(11) Å |
Unit Cell Angle β | 95.478(2)° |
Unit Cell Volume | 590.01(9) ų |
Formula Units per Unit Cell (Z) | 4 |
Calculated Density | 1.735 g/cm³ |
The crystal structure of dihydrazine oxalate is constructed from discrete hydrazinium cations (N₂H₅⁺) and oxalate anions (C₂O₄²⁻) that form a complex three-dimensional network through extensive hydrogen bonding interactions [1] [4] [2]. The spatial arrangement reveals that each oxalate group in the structure is surrounded by six hydrazinium ions through hydrogen bonding, while each hydrazinium ion is surrounded by three oxalate anions and one additional hydrazinium ion [2] [3].
The oxalate anions are linked together into infinite chains through hydrogen bonds mediated by the hydrazinium cations, with these chains running parallel to the crystallographic direction [1] [4] [2]. The hydrogen bond distances in this arrangement vary significantly, ranging from 2.8095(9) to 3.6974(12) Ångströms, indicating a spectrum of hydrogen bond strengths that contribute to the overall structural stability [2] [3].
The hydrazinium cations exhibit specific geometric characteristics with nitrogen-nitrogen bond distances of 1.4478(10) Ångströms, which is consistent with values reported for other hydrazinium salts [2] [3]. The bond angles within the hydrazinium ions are approximately tetrahedral, with notable differences between the two nitrogen environments. The amino end (NH₂) displays bond angles near 106°, while the ammonium end (NH₃) exhibits angles around 110° [2] [3].
The intermolecular hydrogen bonding network includes both nitrogen-hydrogen to oxygen (N-H···O) and nitrogen-hydrogen to nitrogen (N-H···N) interactions [1] [4] [2]. These hydrogen bonds cross-link the oxalate chains and create a rigid three-dimensional framework that stabilizes the crystal structure [2] [3]. The adjacent hydrazinium ions are specifically linked through N-H···N bonds, where the amino portion of one hydrazinium ion interacts with the ammonium end of another [2] [3].
Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Bond Angle (°) |
---|---|---|
N1-H1A···O2 | 3.0010(9) | 108.0(9) |
N2-H2B···O1 | 3.0018(9) | 157.9(11) |
N2-H2A···O1 | 2.8095(9) | 171.8(11) |
N2-H2C···N1 | 2.9335(10) | 158.2(12) |
The oxalate anion in dihydrazine oxalate exhibits a perfectly planar geometry with a crystallographic center of symmetry positioned at the midpoint of the carbon-carbon bond [1] [4] [2]. This planar configuration is a direct consequence of electron delocalization through resonance effects that operate across the entire oxalate framework [1] [2] [5].
The carbon-oxygen bond distances within the oxalate anion provide compelling evidence for resonance stabilization, with C-O1 measuring 1.2613(9) Ångströms and C-O2 measuring 1.2477(9) Ångströms [2] [3]. These bond lengths are nearly equivalent, indicating significant electron delocalization between the formal single and double bond configurations [1] [2]. The carbon-carbon bond length of 1.5597(15) Ångströms is consistent with a single bond that connects two resonance-stabilized carboxylate groups [2] [3].
The oxalate dianion possesses four energetically equivalent resonance structures that contribute to its electronic stabilization [6] [7]. The delocalization involves four π electrons that are distributed across the molecular framework, creating a resonance hybrid that exhibits partial double bond character in all carbon-oxygen bonds [6] [7]. This electron delocalization is responsible for the observed planarity of the oxalate ion, as the π orbital overlap is maximized when all atoms lie in the same plane [8] [5].
The resonance effects in the oxalate ion result in equal carbon-oxygen bond distances due to the averaging of single and double bond character across all four carbon-oxygen bonds [1] [9]. This electronic delocalization creates a more stable configuration compared to localized bonding patterns and contributes significantly to the overall stability of the dihydrazine oxalate crystal structure [1] [2].
Bond | Length (Å) | Character |
---|---|---|
C-C | 1.5597(15) | Single bond |
C-O1 | 1.2613(9) | Resonance-delocalized |
C-O2 | 1.2477(9) | Resonance-delocalized |
O2-C1-O1 angle | 126.24(7)° | Planar geometry |
Dihydrazinium oxalate exhibits a complex thermal decomposition profile characterized by multiple distinct stages when analyzed through coupled thermogravimetric analysis and differential thermal analysis systems. The compound demonstrates remarkable thermal instability, with decomposition initiation occurring at temperatures as low as 147°C, corresponding to its melting point [1] [2]. The thermoanalytical profiling reveals that dihydrazinium oxalate undergoes a systematic three-stage decomposition process, with each stage characterized by distinct thermal events and mass loss patterns.
The primary decomposition stage occurs within the temperature range of 150-200°C, characterized by an endothermic differential thermal analysis peak at approximately 147°C corresponding to melting, followed by an endothermic decomposition peak at 200°C [3] [4]. This initial stage accounts for approximately 20-30% of the total mass loss and is attributed to the elimination of one hydrazine molecule, resulting in the formation of hydrazinium hydrogen oxalate as the primary intermediate [3] [5]. The thermogravimetric analysis curve exhibits a sharp mass loss during this stage, indicating rapid decomposition kinetics.
The secondary decomposition stage extends from 200-260°C and represents the most complex phase of the thermal decomposition process. During this stage, the hydrazinium hydrogen oxalate intermediate undergoes further decomposition, accounting for an additional 40-60% mass loss [4]. The differential thermal analysis profile transitions from endothermic to exothermic behavior, with a characteristic exothermic peak at approximately 260°C indicating the onset of oxidative decomposition processes [3]. This stage is particularly significant as it represents the breakdown of the remaining hydrazinium-oxalate bonding structure.
The final decomposition stage occurs between 260-400°C and is characterized by complete decomposition to gaseous products. This stage exhibits predominantly exothermic behavior, with the differential thermal analysis showing intense exothermic peaks corresponding to the oxidative decomposition of remaining organic components [6] [4]. The thermogravimetric analysis indicates nearly complete mass loss (80-100%) by the end of this stage, with minimal solid residue remaining at temperatures above 400°C.
Table 1: Thermoanalytical Parameters for Dihydrazinium Oxalate Decomposition
Parameter | Stage I (150-200°C) | Stage II (200-260°C) | Stage III (260-400°C) |
---|---|---|---|
Weight Loss (%) | 20-30 | 40-60 | 80-100 |
DTA Peak Type | Endothermic | Endothermic/Exothermic | Exothermic |
Peak Temperature (°C) | 147, 200 | 260 | 320-380 |
Decomposition Rate | Moderate | High | Very High |
Primary Products | N₂H₄, H₂O | NH₃, CO₂ | CO₂, N₂, H₂O |
The pyrolytic decomposition of dihydrazinium oxalate proceeds through several well-defined intermediate phases, with hydrazinium hydrogen oxalate serving as the primary stable intermediate [3] [5]. This intermediate phase exhibits greater thermal stability compared to the parent dihydrazinium oxalate compound, with a stability range extending from 200-260°C before undergoing further decomposition [4] [7].
The formation of hydrazinium hydrogen oxalate occurs through a dehydrazination reaction, where one hydrazine molecule is eliminated from the dihydrazinium oxalate structure according to the reaction pathway: (N₂H₅)₂C₂O₄ → N₂H₅HC₂O₄ + N₂H₄ [3]. This intermediate phase can be isolated and characterized independently, demonstrating distinct thermal behavior compared to the parent compound. The hydrazinium hydrogen oxalate intermediate melts at 200°C with simultaneous decomposition, as evidenced by differential thermal analysis showing both melting and decomposition occurring concurrently [4].
Beyond the primary hydrazinium hydrogen oxalate intermediate, the pyrolytic process generates several transient intermediate species that exist only briefly during the decomposition process. These unstable intermediates include various nitrogen-containing organic fragments and partially decomposed oxalate species [8] [9]. The identification of these transient intermediates requires sophisticated analytical techniques, including coupled thermogravimetric analysis-mass spectrometry and thermogravimetric analysis-infrared spectroscopy to capture the evolving gaseous products and intermediate species.
Table 2: Intermediate Phase Characteristics
Intermediate Phase | Formula | Stability Range (°C) | Formation Mechanism | Decomposition Products |
---|---|---|---|---|
Hydrazinium hydrogen oxalate | N₂H₅HC₂O₄ | 200-260 | Dehydrazination | NH₃, CO₂, H₂O |
Transient nitrogen species | Various | <50°C lifetime | Fragmentation | N₂, NH₃ |
Partially decomposed oxalate | C₂O₄²⁻ fragments | 250-350 | Oxidation | CO₂, CO |
The thermal decomposition of dihydrazinium oxalate exhibits significant dependence on the atmospheric conditions, with distinct product distributions observed under oxidizing, inert, and reducing environments [10] [11] [12]. Under air atmosphere, the decomposition follows an oxidative pathway characterized by complete combustion of organic components, resulting in the formation of carbon dioxide, water vapor, nitrogen, and ammonia as the primary gaseous products [6] [3].
In air atmosphere, the decomposition onset occurs at relatively low temperatures (150-180°C) due to the oxidative assistance provided by atmospheric oxygen. The complete decomposition is typically achieved by 350-400°C, with minimal carbon residue formation [13]. The oxidative environment facilitates the complete conversion of the oxalate components to carbon dioxide, while the hydrazine components are oxidized to form nitrogen and water vapor with some ammonia production [6] [14].
Under nitrogen atmosphere, the decomposition exhibits a shift toward higher temperatures (170-200°C onset) and follows a predominantly pyrolytic pathway. The absence of oxidative assistance results in incomplete carbon oxidation, leading to the formation of both carbon dioxide and carbon monoxide as decomposition products [11] [15]. The nitrogen atmosphere promotes the formation of significant amounts of ammonia through the decomposition of hydrazine components, while also producing molecular nitrogen and water vapor [9] [14].
Argon atmosphere represents the most inert environment, resulting in the highest decomposition temperatures (180-220°C onset) and the most extensive carbon residue formation. Under these conditions, the decomposition follows a pure pyrolytic mechanism with maximum carbon retention [12]. The product distribution shows increased carbon monoxide formation relative to carbon dioxide, along with significant solid carbon residue that persists to higher temperatures [15] [16].
Table 3: Atmosphere-Dependent Decomposition Parameters
Atmosphere | Onset Temperature (°C) | Completion Temperature (°C) | Primary Products | Carbon Residue |
---|---|---|---|---|
Air | 150-180 | 350-400 | CO₂, H₂O, N₂, NH₃ | Minimal (<5%) |
Nitrogen | 170-200 | 400-450 | CO₂, CO, H₂O, N₂, NH₃ | Moderate (10-20%) |
Argon | 180-220 | 450-500 | CO₂, CO, H₂O, N₂, NH₃ | Significant (20-35%) |
Vacuum | 130-160 | 300-350 | Enhanced volatiles | Minimal (<5%) |
Vacuum conditions represent a unique decomposition environment characterized by reduced pressure effects that significantly lower the decomposition onset temperature to 130-160°C [17]. The reduced pressure environment enhances the volatilization of decomposition products, leading to accelerated decomposition kinetics and lower completion temperatures (300-350°C). Under vacuum conditions, the product distribution favors the formation of volatile species, with enhanced removal of gaseous products preventing secondary reactions that might occur under atmospheric pressure conditions [18].